2-Hept-6-enoxy-1,3-dimethylbenzene
Description
2-Hept-6-enoxy-1,3-dimethylbenzene is an aromatic ether derivative featuring a 1,3-dimethylbenzene (meta-xylene) core substituted at the 2-position with a hept-6-enoxy group (C₇H₁₁O). The hept-6-enoxy moiety consists of a seven-carbon chain terminating in an ether oxygen and includes a double bond at the 6th position, conferring structural rigidity and hydrophobicity.
Characterization would likely involve spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography, as demonstrated for structurally related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ). Potential applications include its use as a precursor in metal-catalyzed C–H functionalization reactions due to the electron-donating ether group or in materials science for designing hydrophobic polymers.
Properties
IUPAC Name |
2-hept-6-enoxy-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-8-12-16-15-13(2)10-9-11-14(15)3/h4,9-11H,1,5-8,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOOGOTYJWBRDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Solubility-Activity Relationship: The solubility cutoff identified in suggests that this compound’s pharmacological inactivity stems from its extremely low solubility, aligning with trends in halogenated analogues .
- Synthetic Versatility: While nitro derivatives are prioritized for explosive or dye synthesis, the target compound’s ether functionality offers a platform for designing stable, non-hazardous intermediates in organic synthesis.
- Environmental and Safety Profile : The compound’s lower hazard profile compared to nitro or bromo derivatives () makes it a safer candidate for industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
